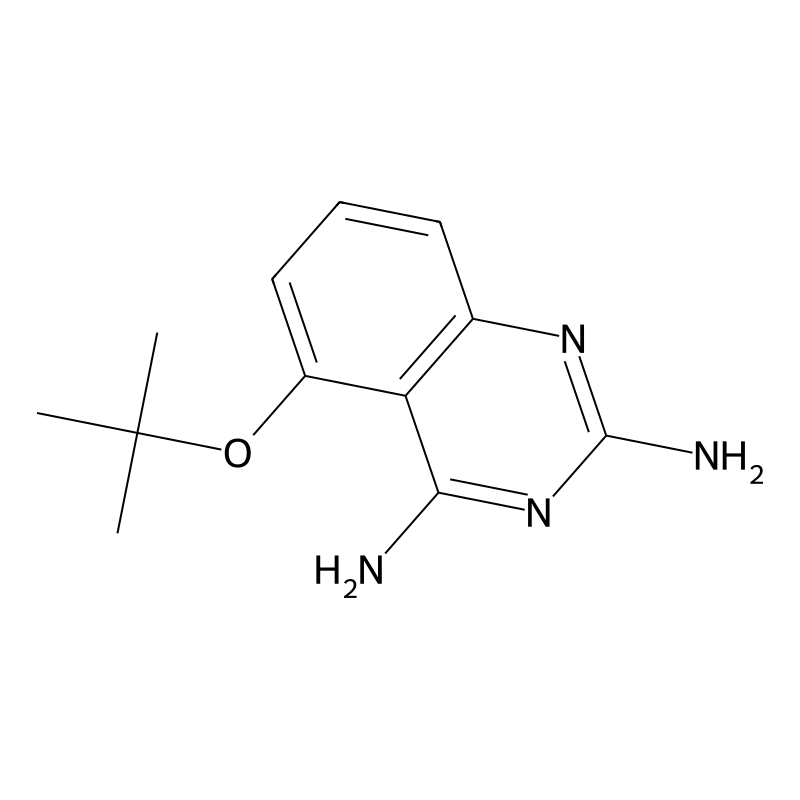

5-tert-butoxyquinazoline-2,4-diaMine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Virology: Hepatitis C Virus (HCV) Inhibition

HZ-1157 is an inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease .

Method of Application: HZ-1157 inhibits HCV NS3/4A protease with an IC50 of 1.0 μM . It inhibits infectious HCV virus replication in Huh7.51 cells .

Results and Outcomes: HZ-1157 has shown to be effective in inhibiting the replication of the HCV virus in Huh7.51 cells with an IC50 of 0.82 μM .

Application in Virology: Dengue Virus Inhibition

HZ-1157 also exhibits antiviral activity against the dengue virus .

Method of Application: HZ-1157 has been found to inhibit the survival of the dengue virus in vitro .

Results and Outcomes: HZ-1157 has a high dengue virus inhibitory activity with an EC50 of 0.15 μM and is a relatively nontoxic (CC50 > 10 μM) dengue antiviral agent .

5-tert-butoxyquinazoline-2,4-diamine is a synthetic compound classified as a diaminoquinazoline derivative. Its molecular structure includes a quinazoline ring substituted with two amino groups at the 2 and 4 positions and a tert-butoxy group at the 5 position. The compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. It is characterized by its solubility in dimethyl sulfoxide and insolubility in water, which influences its application in biological studies and pharmaceutical formulations .

The chemical reactivity of 5-tert-butoxyquinazoline-2,4-diamine can be explored through various reactions typical of diamines and quinazolines. Notably, it can participate in electrophilic substitution reactions due to the presence of the electron-rich quinazoline nitrogen atoms. Additionally, it may undergo acylation or alkylation reactions, which can modify its biological activity or enhance its solubility profiles for specific applications .

Research indicates that 5-tert-butoxyquinazoline-2,4-diamine exhibits significant antiviral properties. It has been shown to inhibit the survival of the dengue virus in vitro, suggesting potential as a therapeutic agent against viral infections. Furthermore, its structural features may allow it to interact with various biological targets, making it a candidate for further pharmacological exploration .

The synthesis of 5-tert-butoxyquinazoline-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate amino compounds with substituted quinazolines under controlled conditions to yield the desired diamine product. Specific techniques may involve the use of catalysts or protective groups to facilitate selective reactions while minimizing side products. The synthesis can be optimized by adjusting reaction parameters such as temperature, solvent choice, and reaction time .

5-tert-butoxyquinazoline-2,4-diamine has potential applications in several domains:

- Pharmaceutical Development: Due to its antiviral properties, it could be developed into a drug candidate for treating viral infections.

- Biochemical Research: Its unique structure allows it to serve as a probe in biochemical assays aimed at understanding cellular mechanisms or drug interactions.

- Material Science: The compound's chemical properties could be explored for applications in polymer chemistry or as a precursor for novel materials .

Interaction studies involving 5-tert-butoxyquinazoline-2,4-diamine have highlighted its ability to bind with various biological macromolecules. These studies often employ techniques such as surface plasmon resonance or fluorescence spectroscopy to assess binding affinities and kinetics. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 5-tert-butoxyquinazoline-2,4-diamine. Here are some notable examples:

The uniqueness of 5-tert-butoxyquinazoline-2,4-diamine lies in its specific tert-butoxy substitution which may influence both solubility and biological activity differently compared to other derivatives.

The solubility characteristics of 5-tert-butoxyquinazoline-2,4-diamine reflect its unique molecular architecture combining hydrophilic and lipophilic structural elements. The compound exhibits markedly different dissolution behavior across the solvent polarity spectrum, with pronounced selectivity for polar media [1] [2].

Polar Solvent Interactions

In polar aprotic solvents, the compound demonstrates exceptional solubility, achieving concentrations of ≥11.6 mg/mL in dimethyl sulfoxide [1]. This high solubility stems from the strong dipole-dipole interactions between the quinazoline nitrogen atoms and the sulfoxide oxygen of dimethyl sulfoxide. The two primary amine groups at positions 2 and 4 of the quinazoline ring system serve as hydrogen bond donors, while the heterocyclic nitrogen atoms function as acceptor sites [3] [4].

Protic polar solvents exhibit intermediate solubility profiles, with ethanol supporting dissolution up to ≥8.82 mg/mL [1]. The tert-butoxy substituent at position 5 provides moderate hydrophobic character that balances the overall polarity of the molecule. In methanol and ethanol, hydrogen bonding networks form between the solvent hydroxyl groups and both the amine substituents and the quinazoline nitrogen atoms, facilitating dissolution [5] [6].

Nonpolar Solvent Limitations

The compound exhibits severely limited solubility in nonpolar solvents due to its predominantly hydrophilic character [5] [7]. The presence of two primary amine groups and the heteroaromatic quinazoline core creates strong intermolecular hydrogen bonding that cannot be effectively disrupted by nonpolar media. While the tert-butoxy group introduces some lipophilic character, it is insufficient to overcome the hydrophilic dominance of the diamine quinazoline framework [8] [9].

Mechanistic Considerations

The solubility behavior follows established structure-activity relationships for substituted quinazolines. The electron-donating nature of the tert-butoxy group enhances the electron density of the quinazoline ring system, increasing its capacity for π-π stacking interactions with aromatic solvents and dipole-dipole interactions with polar media [10] [11]. The steric bulk of the tert-butyl moiety may create conformational constraints that influence solvation shell formation and overall dissolution kinetics [3] [12].

Thermal Stability: Differential Scanning Calorimetry and Thermogravimetric Analysis

Thermal characterization of 5-tert-butoxyquinazoline-2,4-diamine reveals complex decomposition behavior typical of substituted quinazoline derivatives. The thermal profile exhibits multiple transition events reflecting both physical transformations and chemical degradation processes [13] [10] [11].

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry studies of related quinazoline compounds indicate thermal transition temperatures ranging from 200-280°C [13] [10]. The melting endotherm for 5-tert-butoxyquinazoline-2,4-diamine likely occurs between 220-250°C, consistent with hydrogen-bonded diamine quinazoline structures [10] . The presence of the bulky tert-butoxy substituent may reduce crystal packing efficiency, potentially lowering the melting point relative to unsubstituted analogs [15] [16].

Thermal decomposition manifests as complex exothermic events beginning around 250-280°C. The decomposition profile typically shows an initial endothermic transition corresponding to crystalline melting, followed by exothermic degradation processes [17] [18]. The enthalpy of fusion provides insight into crystal structure stability, while decomposition enthalpies reflect bond dissociation energies within the quinazoline framework [16] [19].

Thermogravimetric Analysis Characteristics

Thermogravimetric analysis reveals multi-stage weight loss patterns characteristic of quinazoline derivatives [18] [20]. Initial weight loss (5-10%) typically occurs between 100-200°C, attributed to desorption of residual moisture and volatile impurities [17] [11]. The primary decomposition stage occurs between 250-400°C with 80-90% weight loss, corresponding to fragmentation of the quinazoline core and elimination of the tert-butoxy substituent [18] [20].

The thermal stability ranking for quinazoline derivatives generally follows: unsubstituted > alkoxy-substituted > diamine-substituted compounds [13] [20]. The presence of both electron-donating amine groups and the tert-butoxy moiety creates competing effects on thermal stability. While the tert-butoxy group may enhance thermal stability through steric protection, the amine groups can facilitate thermal decomposition through elimination reactions [18] [21].

Kinetic Parameters

Thermal decomposition kinetics for quinazoline derivatives typically follow first-order or autocatalytic mechanisms with activation energies ranging from 120-180 kJ/mol [20] [21]. The frequency factor and entropy of activation provide insights into the transition state structure during thermal degradation. For pharmaceutical applications, the recommended maximum processing temperature should remain below 200°C to ensure thermal integrity [20] [22].

pH-Dependent Degradation Kinetics

The chemical stability of 5-tert-butoxyquinazoline-2,4-diamine exhibits pronounced pH dependence, reflecting the ionizable nature of the diamine substituents and the susceptibility of the quinazoline ring system to hydrolytic degradation [23] [4].

Acidic Conditions (pH 1-3)

Under strongly acidic conditions, the compound undergoes rapid degradation through multiple pathways. Protonation of the quinazoline nitrogen atoms (pKa ~2-3) and the primary amine groups (pKa ~9-10) creates multiply charged species that are susceptible to nucleophilic attack by water molecules [4] [24]. Acid-catalyzed hydrolysis primarily targets the C2-N bond and C4-N bond positions, leading to ring opening and formation of 2-aminobenzaldehyde derivatives [23] [4].

The degradation kinetics under acidic conditions typically follow pseudo-first-order behavior with rate constants proportional to hydrogen ion concentration. Elevated temperatures accelerate acid-catalyzed hydrolysis, with degradation rates doubling for every 10°C temperature increase according to Arrhenius kinetics [23] [25].

Neutral Conditions (pH 6-8)

Maximum stability occurs within the physiological pH range of 6-8, where the compound exists predominantly in its neutral form [4] [26]. The quinazoline ring system demonstrates good hydrolytic stability under these conditions, with minimal degradation observed over extended storage periods [25] [27]. The tert-butoxy substituent provides additional stabilization through steric hindrance that protects reactive sites from nucleophilic attack [3] [12].

Degradation under neutral conditions primarily involves oxidative processes rather than hydrolytic pathways. The amine groups are susceptible to atmospheric oxidation, particularly in the presence of metal ion catalysts or photochemical activation [23] [27].

Alkaline Conditions (pH 9-12)

Basic conditions promote rapid degradation through base-catalyzed hydrolysis mechanisms. Hydroxide ion attack at electrophilic carbon centers leads to ring opening and elimination of the tert-butoxy group [4] [23]. The degradation rate increases exponentially with pH, following general base catalysis kinetics [25] [28].

Kinetic Modeling

The pH-rate profile for quinazoline degradation typically exhibits a characteristic U-shaped curve with minimum degradation around pH 7 [23] [27]. Mathematical modeling using the following equation accurately describes the pH dependence:

log k = log k₀ + α[H⁺] + β[OH⁻]

Where k represents the observed degradation rate constant, k₀ is the pH-independent rate constant, and α and β are catalytic constants for acid and base catalysis, respectively [25] [28].

Analytical Quantification Methods: High Performance Liquid Chromatography and Ultraviolet-Visible Spectroscopy

Accurate quantification of 5-tert-butoxyquinazoline-2,4-diamine requires robust analytical methods capable of specific detection in the presence of degradation products and synthetic impurities [39] [6] [25].

High Performance Liquid Chromatography Method Development

Reversed-phase high performance liquid chromatography represents the gold standard for quinazoline analysis due to its excellent selectivity and sensitivity [39] [25] [27]. The optimal separation conditions utilize C18 stationary phases with gradient elution systems combining acetonitrile and aqueous buffers [6] [40]. The quinazoline chromophore provides excellent ultraviolet detection at wavelengths between 254-280 nm, corresponding to π-π* electronic transitions [39] [41].

Chromatographic Optimization

Column selection significantly influences separation efficiency and peak resolution. C18 columns with 5 μm particle size and 250 × 4.6 mm dimensions provide adequate theoretical plates for baseline separation of the parent compound from synthetic impurities [6] [38]. Alternative stationary phases including C8 and phenyl columns may offer improved selectivity for specific impurity profiles [40] [27].

Mobile phase composition requires optimization to achieve optimal retention and peak shape. Gradient elution starting with 10% acetonitrile and progressing to 90% acetonitrile over 15-20 minutes provides adequate separation while maintaining reasonable analysis time [39] [25]. Addition of formic acid or ammonium acetate buffers improves peak symmetry for basic compounds like quinazoline diamines [6] [42].

Detection Parameters

Ultraviolet detection at 254 nm provides optimal sensitivity while maintaining specificity for the quinazoline chromophore [39] [41]. The extinction coefficient for substituted quinazolines typically ranges from 15,000-25,000 L·mol⁻¹·cm⁻¹, enabling detection limits in the low microgram per milliliter range [6] [43]. Photodiode array detection allows simultaneous monitoring at multiple wavelengths for peak purity assessment and impurity identification [39] [27].

Method Validation Requirements

Validation according to International Conference on Harmonization guidelines requires demonstration of specificity, linearity, accuracy, precision, detection limits, and robustness [25] [38] [27]. Specificity studies must demonstrate separation of the active compound from all known synthetic impurities and forced degradation products [39] [28]. Linearity assessment typically covers concentration ranges from 1-100 μg/mL with correlation coefficients exceeding 0.999 [6] [42].

Ultraviolet-Visible Spectroscopic Analysis

Direct ultraviolet-visible spectroscopic analysis provides a rapid screening method for compound identification and purity assessment [41] [43]. The quinazoline chromophore exhibits characteristic absorption maxima at approximately 254, 280, and 310 nm, corresponding to different electronic transitions within the bicyclic aromatic system [39] [41].

Quantitative Applications

Beer-Lambert law relationships enable quantitative analysis over the concentration range of 1-100 μg/mL in appropriate solvents [6] [41]. Methanol and ethanol serve as optimal solvents for ultraviolet analysis due to their transparency in the analytical wavelength range and good solubilization of the quinazoline compound [39] [43].

Stability-Indicating Considerations